molecular formula CH7ClN4 B106072 Aminoguanidine hydrochloride CAS No. 16139-18-7

Aminoguanidine hydrochloride

Cat. No. B106072
CAS RN: 16139-18-7
M. Wt: 110.55 g/mol
InChI Key: UBDZFAGVPPMTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoguanidine, also known as pimagedine, is a compound that has been extensively studied for its potential therapeutic applications, particularly in the prevention of advanced glycation endproducts (AGEs) formation. AGEs are associated with various diseases, including diabetes and its complications. Aminoguanidine reacts with alpha,beta-dicarbonyl compounds to form substituted 3-amino-1,2,4-triazine derivatives, which inhibit the formation of AGEs . It has also been shown to have other pharmacological activities, such as the inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase . However, its clinical use has been limited due to safety concerns and lack of efficacy in some trials .

Synthesis Analysis

Aminoguanidine can be synthesized through various chemical reactions, often involving its ability to act as a derivative of hydrazine, guanidine, or formamidine. These reactions can yield heterocyclic compounds, sometimes in a single step . Additionally, aminoguanidine has been used to synthesize novel osmium(III) complexes, which have been studied for their reactivity and potential antioxidant properties .

Molecular Structure Analysis

The molecular structure of aminoguanidine has been analyzed in different forms, including its free base, monocation, and dication. The crystal and molecular structure of aminoguanidine monohydrochloride, where it exists in the monocation form, has been determined by single-crystal X-ray diffraction. Quantum chemical calculations have also been performed to predict the structure of the endiamine tautomer of aminoguanidine free base10.

Chemical Reactions Analysis

Aminoguanidine's reactivity with alpha-oxoaldehydes under physiological conditions has been studied, revealing its potential to scavenge these compounds and reduce AGE formation. The kinetics of these reactions are complex and vary with the specific alpha-oxoaldehyde . Aminoguanidine has also been shown to inhibit catalase and generate hydrogen peroxide in vitro, which may have implications for its long-term use in diabetes .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoguanidine have been explored in various studies. For instance, its inhibition of nitric oxide synthase has been linked to protective effects against carbon tetrachloride-induced hepatotoxicity in mice . The compound's ability to inhibit AGE formation has been demonstrated in vitro and in vivo, with a focus on its mechanism of action and the inhibition of Amadori-derived fragmentation products .

Scientific Research Applications

DNA Damage by Free Radical Production

Aminoguanidine (AG) has been identified as a potent drug to inhibit the formation of advanced glycation endproducts (AGEs) and reverse glycation-mediated damage in aging. However, a study by Suji & Sivakami (2006) notes its ability to damage supercoiled plasmid DNA in the presence of Fe+3, generating hydroxyl radicals and hydrogen peroxide. This raises concerns about its indiscriminate clinical use in diabetes prophylaxis.

Glycation of Lens Proteins

Aminoguanidine's role in blocking reactive carbonyl groups from glycation (non-enzymic glycosylation) of proteins has been highlighted in diabetic complications prevention. Lewis & Harding (1990) demonstrated that aminoguanidine binds to glycated lens proteins and inhibits the initial steps of glycation, without affecting carbamylation, suggesting its potential in preventing cataract formation.

Catalase Inhibition and Hydrogen Peroxide Generation

AG's potential benefit in diabetes prophylaxis is countered by findings from Ou & Wolff (1993) that it inhibits catalase and generates hydrogen peroxide. This dual action raises concerns about its long-term administration in diabetes treatment.

Prevention of Advanced Glycation Endproducts Formation

AG's primary therapeutic use in preventing AGE formation is emphasized in a study by Thornalley (2003). It reacts rapidly with alpha,beta-dicarbonyl compounds to prevent AGEs, suggesting its value in vascular complications in diabetes. However, its highly reactive nature with various biological molecules necessitates cautious use.

Anti-arrhythmic Activity of Derivatives

The synthesis and testing of aminoguanidine derivatives for anti-arrhythmic activity were investigated by Erczi et al. (1993). This study highlights the potential of aminoguanidine derivatives in developing new anti-arrhythmic drugs.

Inhibition of Advanced Glycosylation End Product

The mechanism of AG in inhibiting glucose-derived AGE formation on RNase A was studied by Edelstein & Brownlee (1992). Their findings suggest AG primarily reacts with Amadori-derived fragmentation products, relevant to its clinical use in diabetic complications prevention.

Blood-Retinal Barrier Effects

The beneficial effect of AG on the blood-retinal barrier in diabetic rats was shown by Cho et al. (1991), indicating its potential in preventing diabetic retinopathy.

Stabilization of Enzyme Activity

AG's role in stabilizing S-adenosylmethionine decarboxylase, an enzyme in polyamine biosynthesis, was demonstrated by Stjernborg & Persson (1993). This finding suggests its influence beyond glycation inhibition.

Antioxidant Activities

The antioxidant activities of AG were compared with other compounds by Yildiz et al. (1998), highlighting its effectiveness in inhibiting free radicals and metabolites, potentially contributing to its therapeutic effects.

Inhibition of Histidine Decarboxylase

AG's role as a potent inhibitor of histidine decarboxylase, impacting histamine metabolism, was studied by Kobayashi & Maudsley (1971), indicating its broader biochemical implications.

Safety And Hazards

Aminoguanidine hydrochloride may cause an allergic skin reaction. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure. It should be used only in well-ventilated areas and personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

2-aminoguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDZFAGVPPMTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044405
Record name Aminoguanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Aminoguanidine hydrochloride

CAS RN

16139-18-7, 1937-19-5
Record name Aminoguanidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16139-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoguanidinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1937-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016139187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimagedine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarboximidamide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminoguanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbazamidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMAGEDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Z7G2RGAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoguanidine hydrochloride
Reactant of Route 2
Aminoguanidine hydrochloride
Reactant of Route 3
Aminoguanidine hydrochloride
Reactant of Route 4
Aminoguanidine hydrochloride
Reactant of Route 5
Aminoguanidine hydrochloride
Reactant of Route 6
Aminoguanidine hydrochloride

Citations

For This Compound
1,820
Citations
JH Bryden - Acta Crystallographica, 1957 - scripts.iucr.org
The structure of aminoguanidine hydrochloride has been determined by Fourier and least-squares methods. The crystals are monoclinic, having the unit-cell dimensions a 0----7-78, b 0-…
Number of citations: 41 scripts.iucr.org
SP Dudhgaonkar, SK Tandan, AS Bhat, SH Jadhav… - Life sciences, 2006 - Elsevier
… the mechanism of interaction between aminoguanidine hydrochloride and meloxicam, the possible … administration of meloxicam and aminoguanidine hydrochloride act synergistically to …
Number of citations: 55 www.sciencedirect.com
Q Fu, X Tang, D Li, L Huang, S Xiao… - Journal of Materials …, 2020 - pubs.rsc.org
… In this work, an aminoguanidine hydrochloride (NH 2 GACl) additive was introduced into an Sn-based perovskite. The GA cation has been reported to serve as a cross-linker between …
Number of citations: 24 pubs.rsc.org
EF Foote, ZM Look, P Giles, WF Keane… - American journal of …, 1995 - Elsevier
… renal function, the renal clearance of aminoguanidine was 234 -+ 46 ml/h&g, and the apparent total body clearance at steady state after 300 mg of aminoguanidine hydrochloride once …
Number of citations: 35 www.sciencedirect.com
AR Farhad, F Razavi, SM Razavi, M Saatchi… - Dental Research …, 2021 - ncbi.nlm.nih.gov
… of aminoguanidine hydrochloride (AG), a selective iNOS inhibitor, on bone healing in rats. … responsible for the selective inhibition of iNOS by aminoguanidine hydrochloride (AG).[10] …
Number of citations: 1 www.ncbi.nlm.nih.gov
VA Vaillancourt, SD Larsen, SP Tanis… - Journal of medicinal …, 2001 - ACS Publications
… Gas evolved and a clear solution of aminoguanidine hydrochloride was formed. To this solution was added 125 mmol of the keto acid all at once. The mixture was diluted with 15 mL of …
Number of citations: 71 pubs.acs.org
T Kostic, D Popović, Z Perisic, D Stanojevic… - Biomedicine & …, 2022 - Elsevier
In this study, the hepatoprotective effect of aminoguanidine in acute liver damage caused by carbon tetrachloride-CCl 4 at a dose of 1 mL/kg, ip was investigated in experimental rats. …
Number of citations: 2 www.sciencedirect.com
M Zareie, GJ Tangelder, PM ter Wee… - Nephrology Dialysis …, 2005 - academic.oup.com
… to PDF supplemented with aminoguanidine-hydrochloride (AG-Hcl) in Experiment B. … rats exposed to PDF supplemented with aminoguanidine-hydrochloride (AG-Hcl) in Experiment B. …
Number of citations: 52 academic.oup.com
S Fukumoto, E Imamiya, K Kusumoto… - Journal of medicinal …, 2002 - ACS Publications
In the course of our research into new types of non-acylguanidine Na + /H + exchanger (NHE) inhibitors, we designed and synthesized aryl-fused tetrahydropyranylidene and …
Number of citations: 54 pubs.acs.org
AV Erkin, VI Krutikov - Russian Journal of General Chemistry, 2009 - Springer
… Abstract—Condensation of aminoguanidine hydrochloride and ethyl acetoacetate results in 2,3-diamino-6methylpyrimidin-4(3Н)-one, 5-hydroxy-1-carboxamidino-3-methylpyrazole or …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.